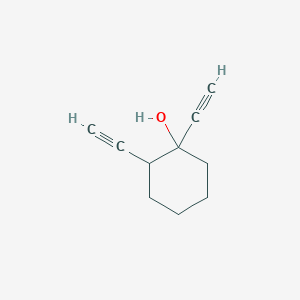![molecular formula C8H10N2O B13690150 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine is a heterocyclic compound with a unique structure that combines elements of pyridine and pyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine typically involves the hydrogenation of intermediate compounds. For instance, one method involves dissolving an intermediate in methanol, degassing the solution with nitrogen, and adding palladium on activated carbon. The mixture is then hydrogenated under an atmosphere of hydrogen at room temperature for 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
- 5H,7H,8H-pyrano[4,3-b]pyridin-3-amine
- 5H-Pyrano[4,3-d]pyrimidin-2-amine, 4-chloro-7,8-dihydro-
Comparison: Compared to similar compounds, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of pyridine and pyran rings provides a versatile scaffold for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-2-1-6-5-11-4-3-7(6)10-8/h1-2H,3-5H2,(H2,9,10) |
Clé InChI |
YWAXLBNHNWUAFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1N=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




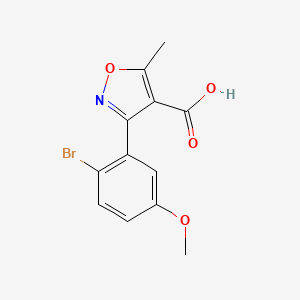


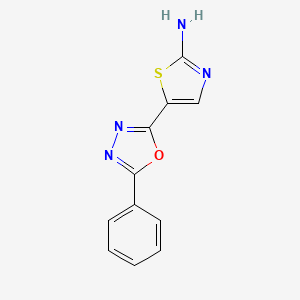
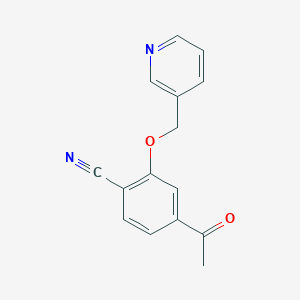
![5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13690108.png)
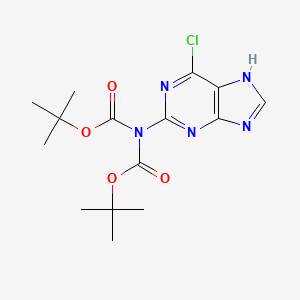
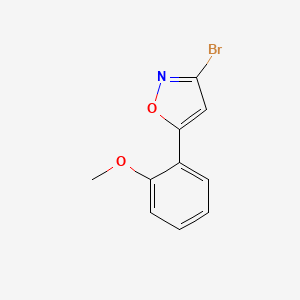

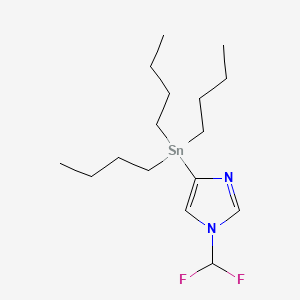
![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
